

discovery and history of arene tricarbonylchromium complexes

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and History of Arene Tricarbonylchromium Complexes

Introduction

Arene tricarbonylchromium complexes, often represented as $(\eta^6$ -arene)Cr(CO)₃, are a cornerstone of modern organometallic chemistry. Since their discovery, these "piano stool" complexes have garnered significant interest due to their unique structural features, altered reactivity of the complexed arene, and their extensive applications as reagents and catalysts in organic synthesis. The coordination of a tricarbonylchromium moiety to an aromatic ring profoundly influences the electronic properties of the arene, rendering it susceptible to reactions not readily achievable with the free arene. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of these remarkable compounds, tailored for researchers, scientists, and professionals in drug development.

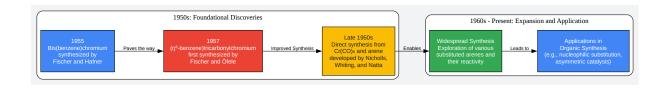
Discovery and Historical Development

The journey to arene tricarbonylchromium complexes began with the exploration of "sandwich" compounds in the 1950s. A pivotal moment in organometallic chemistry was the synthesis of bis(benzene)chromium, $Cr(\eta^6-C_6H_6)_2$, by Ernst Otto Fischer and Walter Hafner in 1955.[1] This discovery laid the groundwork for the investigation of other arene-metal complexes.



In 1957, Fischer and Karl Öfele reported the first synthesis of an arene tricarbonylchromium complex, (η^6 -benzene)tricarbonylchromium.[2][3] Their initial method involved the carbonylation of bis(benzene)chromium, which produced chromium hexacarbonyl (Cr(CO)₆) as the main product with only traces of the desired (η^6 -C₆H₆)Cr(CO)₃.[2]

Shortly thereafter, more direct and higher-yielding synthetic routes were developed. Nicholls and Whiting, as well as Natta and his colleagues, independently developed a method involving the direct reaction of an arene with chromium hexacarbonyl in a high-boiling inert solvent.[4] This approach, often referred to as the Mahaffy-Pauson method, made these complexes much more accessible and remains a widely used synthetic procedure today.[3] These developments opened the door for extensive studies into the synthesis of a wide variety of substituted arene tricarbonylchromium complexes and their applications in organic synthesis.[5][6][7]



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Figure 1: Historical timeline of the discovery and development of arene tricarbonylchromium complexes.

Synthesis of Arene Tricarbonylchromium Complexes

The most prevalent method for synthesizing arene tricarbonylchromium complexes is the direct thermal reaction of an arene with chromium hexacarbonyl.[3] The reaction is typically carried out in a high-boiling solvent or a mixture of solvents, such as di-n-butyl ether and tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.[3] The addition of THF helps to minimize the sublimation of Cr(CO)₆.[3]

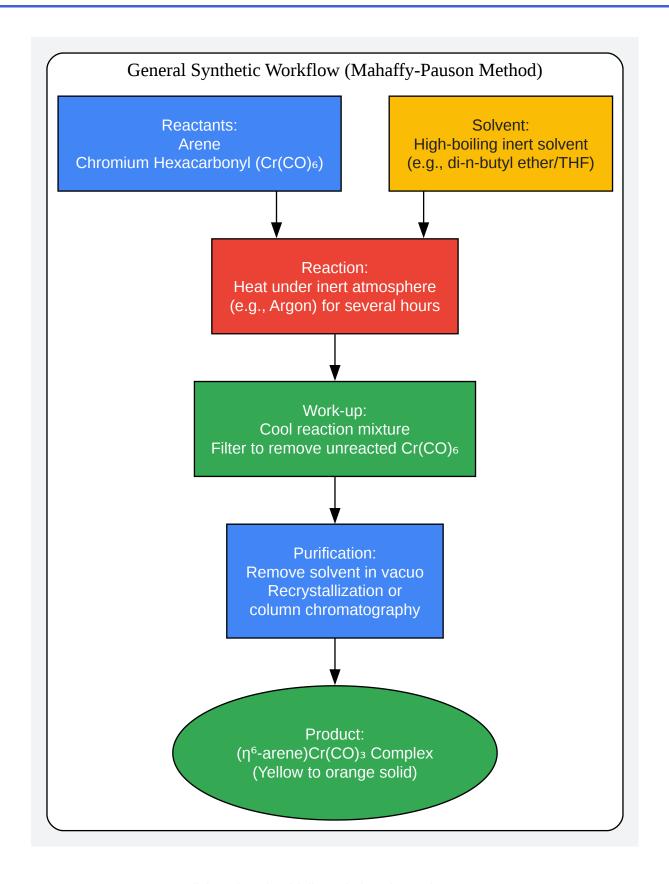


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An alternative approach involves a ligand exchange reaction, where a more labile ligand on a pre-formed chromium carbonyl complex, such as in (MeCN)₃Cr(CO)₃ or (naphthalene)Cr(CO)₃, is displaced by the desired arene.[3] This method can be advantageous for arenes that are sensitive to the high temperatures required for the direct thermal method.





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Figure 2: General workflow for the synthesis of arene tricarbonylchromium complexes.



Experimental Protocols Synthesis of (η⁶-Benzene)tricarbonylchromium

This protocol is a representative example of the Mahaffy-Pauson method.

Materials:

- Chromium hexacarbonyl (Cr(CO)₆)
- Benzene (C₆H₆)
- · Di-n-butyl ether
- Tetrahydrofuran (THF)
- · Argon gas supply
- Standard reflux apparatus with a condenser
- Schlenk line or similar inert atmosphere setup
- Filtration apparatus
- Rotary evaporator

Procedure:

- To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to an argon line, add chromium hexacarbonyl (1.0 eq).
- Add a 9:1 mixture of di-n-butyl ether and THF as the solvent.
- Add an excess of benzene (can be used as a co-solvent).
- The reaction mixture is heated to reflux (around 140 °C) under a slow stream of argon. The reaction should be carried out in a well-ventilated fume hood and protected from light.[3]



- The reaction is monitored by TLC. Reaction times can vary from several hours to a couple of days.[3]
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is filtered through a pad of Celite or alumina to remove any unreacted chromium hexacarbonyl and other insoluble impurities.
- The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
- The resulting solid is purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield the yellow crystalline product, (η⁶-benzene)tricarbonylchromium.

Physicochemical Properties

Arene tricarbonylchromium complexes are typically yellow to orange crystalline solids.[8] They are generally stable in air at room temperature but can be sensitive to oxidation, especially in solution and when exposed to light.[9][10] They are soluble in common nonpolar organic solvents.[2]



Complex	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
(η ⁶ - Benzene)tricarbo nylchromium	C ₉ H ₆ CrO ₃	214.14	163-166	Yellow crystalline solid
(η ⁶ - Toluene)tricarbon ylchromium	C10H8CrO3	228.17	80-81	Yellow crystals
(η ⁶ - Anisole)tricarbon ylchromium	C10H8CrO4	244.17	84-85	Orange-yellow crystals
(η ⁶ - Chlorobenzene)tr icarbonylchromiu m	C9H₅ClCrO₃	248.59	95-96	Yellow needles
(η ⁶ - Naphthalene)tric arbonylchromium	C13H8CrO3	264.20	126-128	Orange-red crystals

Spectroscopic Characterization

The structure and bonding of arene tricarbonylchromium complexes are elucidated through various spectroscopic techniques, primarily IR and NMR spectroscopy.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of these complexes is the presence of strong absorption bands corresponding to the C-O stretching vibrations of the three carbonyl ligands. Due to the C_{3v} local symmetry of the $Cr(CO)_3$ group, two intense IR-active bands are typically observed in the range of 1850-2000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: Upon coordination to the $Cr(CO)_3$ fragment, the protons on the aromatic ring experience a significant upfield shift (typically to the range of δ 5.0-6.0 ppm) compared to the



free arene. This is due to the electron-withdrawing nature of the chromium tricarbonyl moiety, which reduces the aromatic ring current.

• 13C NMR: Similar to the proton signals, the carbon signals of the complexed arene ring also shift upfield. The carbonyl carbons typically appear as a sharp singlet in the range of δ 230-240 ppm.

Complex	¹ H NMR (δ, ppm, aromatic H)	¹³ C NMR (δ, ppm, aromatic C)	¹³ C NMR (δ, ppm, CO)	IR (v(CO), cm ⁻¹)
(η ⁶ - Benzene)tricarbo nylchromium	~5.3	~92	~233	~1975, 1905
(η ⁶ - Toluene)tricarbon ylchromium	~5.1-5.5	~90-93	~233	~1970, 1898
(η ⁶ - Anisole)tricarbon ylchromium	~4.8-5.6	~75-95	~232	~1965, 1890
(η ⁶ - Chlorobenzene)tr icarbonylchromiu m	~5.2-5.5	~89-93	~232	~1980, 1910

Structure and Bonding

X-ray diffraction studies have confirmed the "piano stool" geometry of arene tricarbonylchromium complexes. The chromium atom is situated below the center of the arene ring, and the three carbonyl ligands are positioned as the "legs" of the stool. The arene ring is η^6 -coordinated to the chromium atom, meaning all six carbon atoms of the ring are bonded to the metal center.

The bonding involves the donation of π -electron density from the arene's highest occupied molecular orbitals (HOMOs) to vacant d-orbitals of the chromium atom. Simultaneously, there is



back-donation of electron density from filled d-orbitals of the chromium atom into the lowest unoccupied molecular orbitals (LUMOs) of the arene and the π^* orbitals of the carbonyl ligands. This synergistic bonding model explains the stability of these complexes.

A significant consequence of this bonding is the modification of the arene's reactivity. The net electron-withdrawing effect of the Cr(CO)₃ group makes the aromatic ring more electrophilic and susceptible to nucleophilic attack.[3] It also increases the acidity of the aromatic and benzylic protons.[3]

Conclusion

The discovery and subsequent development of synthetic methodologies for arene tricarbonylchromium complexes have had a profound impact on organometallic chemistry and organic synthesis. From their initial characterization as "piano stool" structures to their widespread use as versatile reagents, these complexes continue to be an active area of research. Their ability to modulate the reactivity of aromatic rings provides a powerful tool for the construction of complex molecular architectures, making them invaluable to researchers in academia and industry, including those in the field of drug development.

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- To cite this document: BenchChem. [discovery and history of arene tricarbonylchromium complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590168#discovery-and-history-of-arenetricarbonylchromium-complexes]

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